4-Isopropylsalicylaldehyde
Overview
Description
4-Isopropylsalicylaldehyde, also known as 2-Hydroxy-4-isopropylbenzaldehyde, is an organic compound with the molecular formula C10H12O2. It is a derivative of salicylaldehyde, where the hydroxyl group is positioned ortho to the aldehyde group, and an isopropyl group is attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylsalicylaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of salicylaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Salicylaldehyde+Isopropyl chlorideAlCl3this compound
Another method involves the hydroxylation of 4-isopropylbenzaldehyde using a suitable oxidizing agent. The reaction conditions typically require a controlled temperature and pH to ensure selective hydroxylation at the ortho position relative to the aldehyde group.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylsalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: 4-Isopropylsalicylic acid.
Reduction: 4-Isopropylsalicyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropylsalicylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anti-inflammatory agents.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylsalicylaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This property is exploited in the synthesis of various bioactive compounds. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: Lacks the isopropyl group, making it less hydrophobic.
4-Methylsalicylaldehyde: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.
4-tert-Butylsalicylaldehyde: Contains a tert-butyl group, which is bulkier than the isopropyl group, affecting its reactivity and solubility.
Uniqueness
4-Isopropylsalicylaldehyde is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its chemical reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-hydroxy-4-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLDZVUVKUIYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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